molecular formula C6H6Cl2N2O B1298101 4,5-dichloro-2-ethyl-3(2H)-pyridazinone CAS No. 33098-10-1

4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Cat. No. B1298101
CAS RN: 33098-10-1
M. Wt: 193.03 g/mol
InChI Key: HUBYCKLNOVDZDN-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

To a suspension of 4.00 g (24.2 mmol) of 4,5-dichloro-2H-pyridazin-3-one (CAS: [932-22-9]) and 6.70 g (48.5 mmol) of potassium carbonate in 40 ml of acetone were added 3.92 ml (7.56 g, 48.5 mmol, 2 eq.) of ethyl iodide. The suspension was stirred for 8 h at 55° C. and allowed to cool to room temperature. The reaction was filtered and the solids were washed twice with acetone. The filtrate was concentrated in vaccuo, taken up in ethyl acetate and the precipitated salts were filtered off. The filtrate was concentrated in vaccuo, taken up in methylene chloride and purified by flash chromatography (SiO2, heptane:ethyl acetate 80:20 v/v) to yield the title compound as a light yellow crystalline solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].C(=O)([O-])[O-].[K+].[K+].[CH2:16](I)[CH3:17]>CC(C)=O>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH2:16][CH3:17])[N:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
6.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.92 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 8 h at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solids were washed twice with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vaccuo
FILTRATION
Type
FILTRATION
Details
the precipitated salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vaccuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, heptane:ethyl acetate 80:20 v/v)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.